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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

Product: TMC647055 (Choline Salt) Category: HCV NS5B Polymerase Inhibitor / Macrocyclic
Indole User Level: Senior Formulation Scientist / PK Researcher[1]

Executive Summary: The "Solubility-Bioavailability
Paradox"

You are likely observing a discrepancy where the Choline salt of TMC647055 shows superior
aqueous solubility in vitro (in water or simple buffers) but fails to deliver proportional systemic
exposure (AUC) in vivo.

Root Cause Analysis: TMC647055 is a Class Il/IV (BCS/DCS) compound characterized by high
lipophilicity and low intrinsic water solubility.[1] While the Choline counter-ion (a quaternary
ammonium) dramatically increases saturation solubility (

), it often introduces two critical failure modes for this specific macrocycle:

» Rapid Salt Disproportionation: In the gastric environment (pH 1.2), the salt dissociates, and
the free acid precipitates into a low-energy crystalline state rather than a metastable
amorphous form.

o Solubility-Permeability Trade-off: The high ionic strength of the choline micro-environment
can trigger "salting out" of the lipophilic macrocycle upon dilution, or the dissolved drug may
form non-absorbable micellar aggregates.
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Diagnostic Workflow

Before altering your formulation, run this diagnostic logic to pinpoint the failure stage.

Start: Low In Vivo AUC

1. Check In Vitro Dissolution
(pH 1.2 -> 6.8 Transition)

Does it precipitate
at pH 1.2?

Yes (Rapid ppt) No (Stable)

Issue: Salt Disproportionation 2. Check Flux (PAMPA/Caco-2)
(Gastric Instability) vs. Free Acid

Is Flux (Salt) < Flux (Free Acid)?

Yes No

Issue: Sol-Perm Interplay Issue: First-Pass Metabolism

(Apparent solubility up, but free fraction down) or Efflux (P-gp)

Click to download full resolution via product page

Figure 1: Diagnostic logic flow to isolate the mechanism of bioavailability failure.

Troubleshooting Guide (Q&A)
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Q1: Why does the Choline salt precipitate immediately in
my SGF (Simulated Gastric Fluid) media?

Technical Insight: TMC647055 contains an acidic sulfonamide/sulfonylurea moiety (

typically ~5-6).[1] The Choline salt is held together by ionic interactions.[1]

e Mechanism: Upon contact with SGF (pH ~1.2), the abundant hydronium ions (

) protonate the drug molecule. The Choline cation (
) dissociates, leaving the uncharged, highly lipophilic free acid.

e The Failure: Because the Choline salt dissolves too fast ("spring"), it creates a massive
supersaturation of the free acid that the system cannot support. This leads to nucleated
precipitation of the stable (and insoluble) crystal form, effectively "crashing out" the drug
before it reaches the absorption window in the duodenum.

Corrective Protocol: The "Buffered Parachute" Do not rely on the salt alone. You must couple
the salt with a precipitation inhibitor (HPMC-AS or PVPVA).[1]

o Experiment: Perform a "pH-shift dissolution test" (see Section 4).

o Fix: Formulate the Choline salt as an Amorphous Solid Dispersion (ASD) or add a pH-
modifier (e.g., Meglumine) to the tablet core to maintain a micro-environmental pH >

during disintegration.[1]

Q2: The salt dissolves well, but Caco-2 permeability is
lower than the free acid.[1] Why?

Technical Insight: This is the Solubility-Permeability Interplay.[1][2] Bioavailability (

) is a product of Solubility (

) and Permeability (

)-[1]
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» Causality: Choline salts can form self-associated micelles or aggregates at high
concentrations.[1] While these aggregates register as "dissolved"” in a standard HPLC assay
(after filtration), they are too large to permeate the lipid bilayer.

o Thermodynamics: The chemical potential of the drug in the aggregate is lower than in the
free molecular state. Only the free fraction drives permeation.

Data Comparison: Salt vs. Free Acid

TMCG647055 Free TMC647055 Impact on
Parameter . . . ——
Acid Choline Salt Bioavailability
High potential for
Aqueous Solubility < 0.1 pg/mL > 10 mg/mL supersaturation (Salt).
[1]
] ) Salt risks "crash”
Dissolution Rate Very Slow Very Fast S
precipitation.[1]
Salt may degrade or
Hygroscopicity Low High cake, affecting

disintegration.[1]

Effective Permeability

( o Salt aggregates may
High (if dissolved) Moderate/Low ]
reduce free fraction.[1]

)

Q3: The Choline salt is extremely hygroscopic.[1] Could
this affect in vivo performance?

Technical Insight: Yes. Choline salts are notorious for deliquescence.[1]

o Mechanism: If the API absorbs moisture during storage, it may undergo solution-mediated
phase transformation inside the capsule/tablet.[1] The salt might disproportionate in situ (in
the solid state) back to the free acid and choline chloride/bitartrate.

¢ Result: When the patient takes the pill, they are not taking the rapidly dissolving salt
anymore; they are taking a wet slurry of the insoluble free acid.
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Validation Step: Run PXRD (Powder X-Ray Diffraction) on your stored Choline salt samples.[1]
If you see peaks characteristic of the free acid appearing over time, your salt is chemically
unstable in the solid phase.

Required Experimental Protocols
Protocol A: Dynamic pH-Shift Dissolution Test

Purpose: To mimic the transition from stomach to intestine and quantify the "Crash" effect.

Materials:

USP Apparatus Il (Paddle)[1]

Medium A: 0.1N HCI (pH 1.2), 750 mL

Medium B: 0.2M Tribasic Sodium Phosphate (to adjust to pH 6.8), 250 mL

Detection: UV-Vis or HPLCJ[1]

Step-by-Step:

Gastric Phase: Add TMC647055 Choline salt (equivalent to therapeutic dose) to Medium A
at

. Stir at 75 RPM.

e Sampling: Sample at 5, 10, 15, and 30 mins. Critical: Filter immediately (0.45 um).

e pH Adjustment: At T=30 min, add Medium B to the vessel. This instantly raises pH to ~6.8
(Intestinal phase).[1]

« Intestinal Phase: Sample at 35, 45, 60, 90, 120 mins.

* Interpretation:

o Ideal Profile: Rapid dissolution in pH 1.2, maintained supersaturation after pH shift.[1]
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o Failure Profile (Likely): High concentration at T=5 min, followed by a sharp drop
(precipitation) before or immediately after the pH shift.[1]

Protocol B: Flux vs. Concentration Assay

Purpose: To determine if solubility enhancement is sacrificing permeability.[1]

Setup: Use a pFLUX or PAMPA system.[1]

Donor Compartment: SGF (pH 1.2) or FaSSIF (pH 6.[1]5) containing TMC647055 Choline
Salt at increasing concentrations (0.1, 1.0, 10 mg/mL).[1]

Receiver Compartment: pH 7.4 buffer with a sink scavenger (e.g., BSA or surfactant).[1]

Analysis: Plot Flux (

) vs. Concentration (
).

o Linear relationship: Good.[1] Higher solubility drives permeation.[1]

o Plateau: Bad.[1] Solubility limit reached; excess drug is in non-absorbable aggregates.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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